

Protocol for the Mono-iodination of Terminal Alkynes using Tetrabutylammonium Iodide (TBAI)

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Compound of Interest		
Compound Name:	Tetrabutylammonium Dibromoiodide	
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Application Note: A highly efficient and chemoselective method for the synthesis of 1-iodoalkynes.

This protocol outlines a robust and reliable method for the mono-iodination of a wide range of terminal alkynes. The procedure utilizes Tetrabutylammonium iodide (TBAI) as the iodine source in combination with (diacetoxyiodo)benzene (PIDA) as a mild oxidant. This system demonstrates high chemoselectivity, specifically favoring the formation of mono-iodinated products with excellent yields for both aromatic and aliphatic alkynes. The reaction proceeds under mild conditions, is operationally simple, and avoids the use of harsh reagents, making it a valuable tool for researchers in organic synthesis and drug development.

Data Presentation

The following table summarizes the yields of 1-iodoalkynes obtained from various terminal alkyne substrates using the described protocol. The data is adapted from Liu et al., J. Org. Chem. 2017, 82, 11865–11871.[1][2]



Entry	Substrate (Terminal Alkyne)	Product (1- lodoalkyne)	Yield (%)
1	Phenylacetylene	1-lodo-2- phenylacetylene	99
2	4- Methylphenylacetylen e	1-lodo-2-(p- tolyl)acetylene	98
3	4- Methoxyphenylacetyle ne	1-lodo-2-(4- methoxyphenyl)acetyl ene	99
4	4- Chlorophenylacetylen e	1-Chloro-4- (iodoethynyl)benzene	97
5	4- Bromophenylacetylen e	1-Bromo-4- (iodoethynyl)benzene	96
6	4- Nitrophenylacetylene	1-lodo-2-(4- nitrophenyl)acetylene	85
7	1-Ethynylnaphthalene	1- (lodoethynyl)naphthal ene	95
8	1-Octyne	1-lodooct-1-yne	88
9	3-Phenyl-1-propyne	(3-lodoprop-1-yn-1- yl)benzene	86
10	Cyclohexylacetylene	(lodoethynyl)cyclohex ane	82

Experimental Protocols

General Procedure for the Mono-iodination of Terminal Alkynes:



This protocol is based on the method described by Liu et al. for the chemoselective monoiodination of terminal alkynes.[1][2]

Materials:

- Terminal alkyne (1.0 mmol)
- Tetrabutylammonium iodide (TBAI) (1.2 mmol, 1.2 equiv)
- (Diacetoxyiodo)benzene (PIDA) (1.1 mmol, 1.1 equiv)
- Dichloromethane (CH₂Cl₂) (5 mL)
- Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- · Round-bottom flask
- · Magnetic stirrer and stir bar
- Standard laboratory glassware for workup and purification

Procedure:

- To a round-bottom flask containing a magnetic stir bar, add the terminal alkyne (1.0 mmol), Tetrabutylammonium iodide (TBAI) (1.2 mmol), and (diacetoxyiodo)benzene (PIDA) (1.1 mmol).
- Add dichloromethane (5 mL) to the flask.
- Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

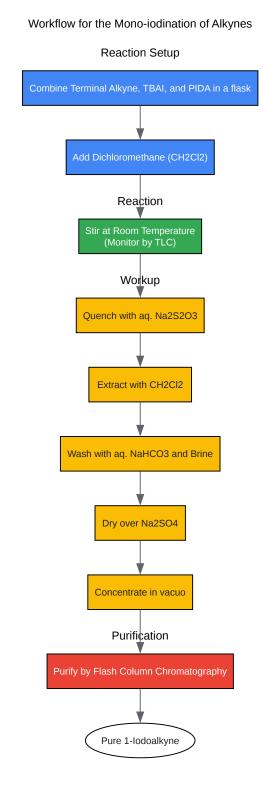


- Upon completion of the reaction (typically within 1-2 hours), quench the reaction by adding saturated aqueous sodium thiosulfate solution to the mixture to reduce any remaining oxidant.
- Transfer the mixture to a separatory funnel and add water.
- Extract the aqueous layer with dichloromethane (3 x 10 mL).
- Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane or a mixture of hexane and ethyl acetate) to afford the pure 1iodoalkyne.

Mandatory Visualization

Reaction Workflow Diagram



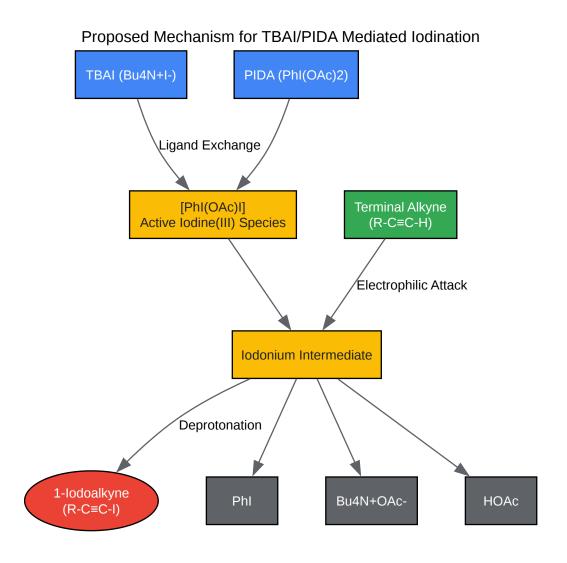


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Caption: Experimental workflow for the mono-iodination of terminal alkynes.



Proposed Signaling Pathway/Mechanism



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Caption: Proposed mechanism for the iodination of alkynes with TBAI/PIDA.

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References

- 1. Hypervalent Iodine Mediated Chemoselective Iodination of Alkynes [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
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